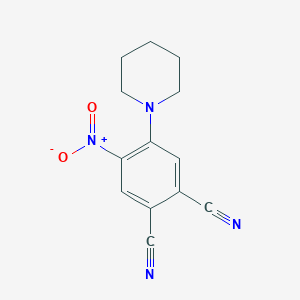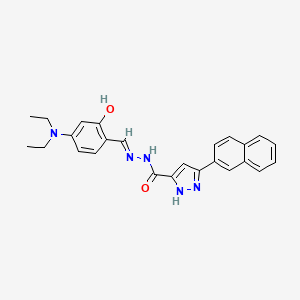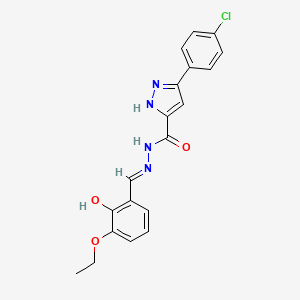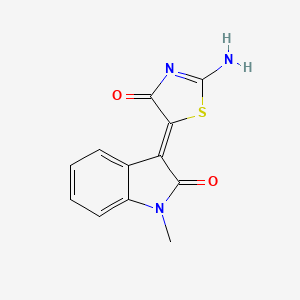
4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile is an organic compound that features a piperidine ring attached to a benzene ring substituted with nitro and dicarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile typically involves the following steps:
Piperidinylation: The attachment of a piperidine ring to the benzene ring.
Dicarbonitrile Formation:
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. Common catalysts include palladium and other transition metals, which facilitate the formation of carbon-nitrogen bonds under mild conditions .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products:
Amines: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from substitution reactions on the piperidine ring.
科学的研究の応用
4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function and activity .
類似化合物との比較
- 4-(Piperidin-1-yl)benzene-1,2-diamine
- N-(Piperidine-4-yl)benzamide
Comparison: 4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile is unique due to the presence of both nitro and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
特性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
4-nitro-5-piperidin-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H12N4O2/c14-8-10-6-12(16-4-2-1-3-5-16)13(17(18)19)7-11(10)9-15/h6-7H,1-5H2 |
InChIキー |
SSPWMSHGINWXPW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

![(2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B11661991.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
![N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11661993.png)



![3-(naphthalen-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662009.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11662011.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11662012.png)
